molecular formula C12H17NOS B13067950 2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one

2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one

Cat. No.: B13067950
M. Wt: 223.34 g/mol
InChI Key: PYWFTXGJCYCOEK-UHFFFAOYSA-N
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Description

2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one is a ketone derivative featuring a thiophene ring linked to an ethanone group, which is further substituted by a 6-methylpiperidin-2-yl moiety. The compound’s structure combines a heterocyclic thiophene ring, known for its electron-rich aromaticity, with a piperidine ring, a common pharmacophore in bioactive molecules.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-(6-methylpiperidin-2-yl)-1-thiophen-3-ylethanone

InChI

InChI=1S/C12H17NOS/c1-9-3-2-4-11(13-9)7-12(14)10-5-6-15-8-10/h5-6,8-9,11,13H,2-4,7H2,1H3

InChI Key

PYWFTXGJCYCOEK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)CC(=O)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Methyl Group: The methyl group is introduced to the piperidine ring via alkylation reactions.

    Attachment of Thiophene Ring: The thiophene ring is attached to the ethanone moiety through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the piperidine/piperazine rings or modifications to the ethanone-thiophene backbone. Below is a detailed comparison of key derivatives:

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Key Structural Features Synthesis Highlights Physical Properties Biological Activity (if reported) Evidence ID
2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one Piperidine with 6-methyl group; thiophen-3-yl-ethanone Likely via nucleophilic substitution or condensation (analogous to ) Not reported Not reported -
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one 4-Aminopiperidine instead of 6-methylpiperidine Substitution reactions with 4-aminopiperidine Soluble in common solvents; stable at RT Research use (exact activity unspecified)
1-(Piperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one Piperazine ring instead of piperidine Condensation with piperazine Not reported Not reported
1-[1’-(Propan-2-yl)-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidin]-4-yl]-2-(thiophen-3-yl)ethan-1-one Spirocyclic piperidine-benzoxazepine hybrid Multi-step synthesis involving spirocyclic coupling Not reported Not reported (structural novelty emphasized)
2-Bromo-1-(thiophen-3-yl)ethan-1-one Bromo substituent at ethanone position (no piperidine) Halogenation of 1-(thiophen-3-yl)ethan-1-one Used as a precursor in cross-coupling reactions Intermediate in synthesis of bioactive molecules
3-Acetylthiophene (1-(thiophen-3-yl)ethan-1-one) Simplest analog with no piperidine substituent Friedel-Crafts acylation of thiophene Well-characterized; used in electronic materials Not applicable (building block)

Structural and Electronic Differences

  • Piperidine vs. Piperazine derivatives are often more water-soluble due to increased polarity.
  • Spirocyclic Hybrids : The spiro compound in introduces rigidity and conformational constraints, which could influence receptor binding or metabolic stability.

Physicochemical Properties

  • Solubility: The 4-aminopiperidine derivative is reported as soluble in common solvents, whereas the 6-methylpiperidine analog may exhibit reduced solubility due to increased hydrophobicity.
  • Stability: Bromo-ethanone derivatives (e.g., ) are reactive intermediates, while the spirocyclic compound likely has enhanced thermal stability due to its rigid structure.

Biological Activity

2-(6-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features, including a piperidine ring and a thiophene moiety. This compound is being investigated for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NOSC_{12}H_{17}NOS, with a molecular weight of 223.33 g/mol. The presence of the thiophene ring contributes to its distinct electronic properties, which may influence its biological interactions.

Biological Activity

Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that it may inhibit the growth of various bacterial strains, although specific mechanisms of action remain to be elucidated.

Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Investigations into its effects on inflammatory pathways suggest potential modulation of cytokine production and inhibition of pro-inflammatory mediators.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. Current hypotheses propose that the compound may interact with specific receptors or enzymes, influencing their activity and leading to various biological outcomes.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals variations in biological activity, which can be attributed to differences in their electronic properties and steric configurations.

Compound NameStructural FeaturesUnique Aspects
2-(6-Methylpiperidin-2-yl)-1-(furan-3-yl)ethan-1-oneContains a furan ring instead of thiopheneDifferent electronic properties due to furan
2-(6-Methylpiperidin-2-yl)-1-(pyridin-3-yl)ethan-1-oneContains a pyridine ringVarying reactivity patterns compared to thiophene
2-(4-Methylpiperidin-1-yl)-1-(thiophen-3-yl)ethan-1-one hydrochlorideHydrochloride salt formMay alter solubility and bioavailability

Case Studies

Recent case studies have focused on the evaluation of this compound in various biological assays:

  • Antimicrobial Assay : In vitro testing against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate activity compared to standard antibiotics.
  • Anti-inflammatory Study : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory properties.

Future Directions

Further research is warranted to fully characterize the biological activity and mechanisms of action of this compound. Potential areas for future studies include:

  • Detailed Mechanistic Studies : Investigating specific molecular targets and pathways involved in its biological effects.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

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